11-Deoxydoxorubicin

Vue d'ensemble

Description

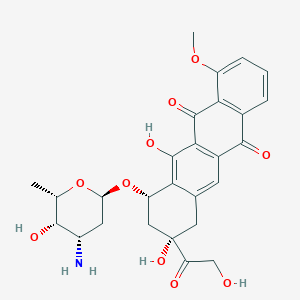

11-Deoxydoxorubicin is a chemical compound that belongs to the family of anthracyclines, which are known for their potent anticancer properties . It is an impurity of Doxorubicin, an anthracycline antibiotic with anti-Gram-positive bacterial activity and a broad antitumor spectrum .

Synthesis Analysis

The synthesis of 11-Deoxydoxorubicin has been studied in the context of anthracycline antitumor compounds. The strain Streptomyces peucetius var. aureus, a biochemical mutant of Streptomyces peucetius var. caesius, produced a new anthracycline complex, which was extracted from the culture broths and separated into four main yellow components .

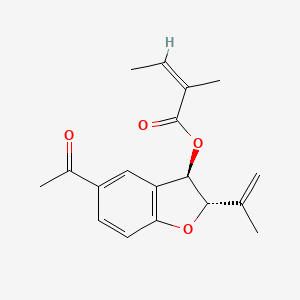

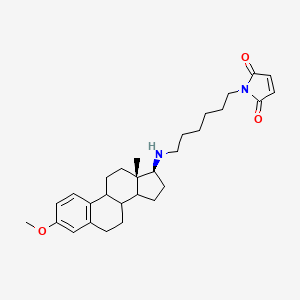

Molecular Structure Analysis

The molecular structure of 11-Deoxydoxorubicin has been studied using X-ray diffraction analyses. The complexes between two anthracycline antitumor compounds, idarubicin (IDR) and 4-O-demethyl-11-deoxydoxorubicin (ddDOX), with the DNA hexamer d(CGATCG) provided the detailed three-dimensional molecular structures at 1.7 A and 1.8 A resolution, respectively .

Chemical Reactions Analysis

Doxorubicin, a related compound, is known to bind to DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects . It’s reasonable to assume that 11-Deoxydoxorubicin may have similar chemical reactions.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Analysis

A study by Peng, Alberts, Salmon, and Davis (2004) developed a sensitive high-performance liquid chromatography (HPLC) assay for analyzing 11-Deoxydoxorubicin (4′-deoxyDX) and its metabolites in biological samples. This method offers a precise way to assess the disposition kinetics and physicochemical properties of 11-Deoxydoxorubicin in clinical settings (Peng, Y., Alberts, D., Salmon, S., & Davis, T., 2004).

Comparative Studies with Doxorubicin

Formelli, Pollini, Casazza, Marco, and Mariani (2004) compared the pharmacokinetics of 11-Deoxydoxorubicin with its parent compound, doxorubicin, in mice. Their study revealed differences in tissue distribution and elimination rates between the two compounds, highlighting the unique pharmacological profile of 11-Deoxydoxorubicin (Formelli, F., Pollini, C., Casazza, A., Marco, A., & Mariani, A., 2004).

Clinical Trials and Therapeutic Potential

Rozencweig, Crespeigne, and Kenis (2004) conducted a Phase I trial of 11-Deoxydoxorubicin, showing its efficacy against doxorubicin-resistant malignancies and reduced potential for heart damage compared to doxorubicin. This suggests potential applications in treating various solid tumors (Rozencweig, M., Crespeigne, N., & Kenis, Y., 2004).

Novel Analogues and Modifications

Holstein, Bigelow, Olson, Vestal, Walsh, and Hohl (2015) studied a novel derivative of 11-Deoxydoxorubicin, 5-imino-13-deoxydoxorubicin (GPX-150), modified to prevent cardiotoxic metabolites formation. This phase I study indicates its safety and potential efficacy in treating metastatic solid tumors (Holstein, S., Bigelow, J., Olson, R., Vestal, R., Walsh, G., & Hohl, R., 2015).

In Vitro Antitumor Activity

A study by Majumdar, Misra, and Roy (2019) investigated 14-Deoxy-11,12-didehydroandrographolide, a compound structurally similar to 11-Deoxydoxorubicin, for its anti-biofilm activity against Pseudomonas aeruginosa. This research highlights the potential of structurally related compounds in combating biofilm-associated infections (Majumdar, M., Misra, T., & Roy, D. N., 2019).

Modulation of Drug Metabolism

Arnold, Baylon, Tajkhorshid, and Das (2017) studied how Doxorubicin modulates the metabolism of arachidonic acid by CYP2J2, a human cytochrome expressed in cardiomyocytes. Their findings indicate that Doxorubicin and its metabolite, 7-deoxydoxorubicin aglycone, alter the enzyme's activity, providing insights into the cardiotoxic effects of anthracyclines (Arnold, W. R., Baylon, J., Tajkhorshid, E., & Das, A., 2017).

Safety and Hazards

Orientations Futures

The future for the continued use of Doxorubicin and related compounds like 11-Deoxydoxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . New drug delivery systems that would eliminate these adverse effects, including liposomes, hydrogel, and nanoparticulate systems, are being explored .

Propriétés

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-11-23(31)15(28)7-19(37-11)38-17-9-27(35,18(30)10-29)8-12-6-14-22(25(33)20(12)17)26(34)21-13(24(14)32)4-3-5-16(21)36-2/h3-6,11,15,17,19,23,29,31,33,35H,7-10,28H2,1-2H3/t11-,15-,17-,19-,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVCUZWDGRKRKU-CYMFRXPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Deoxydoxorubicin | |

CAS RN |

71800-89-0 | |

| Record name | 11-Deoxyadriamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Bromopyrimidin-2-ylsulfanyl)phenyl]-3-(2-nitrobenzoyl)urea](/img/structure/B1250763.png)

![Methyl 8-(pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodec-4-yl)octanoate](/img/structure/B1250765.png)

![(7bS, 10aS)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino-[6,7,1-hi]indole](/img/structure/B1250773.png)

![(1R,13R,15S,16S)-12,12,16-trimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-22-one](/img/structure/B1250775.png)